Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- is an organic compound characterized by its unique structure, which includes a phenolic group and a dihydrooxazole moiety. Its molecular formula is with a molecular weight of approximately 253.3 g/mol. The IUPAC name for this compound is (S)-2-(4-benzyl-4,5-dihydrooxazol-2-yl)phenol, and it has a CAS number of 163165-92-2. The compound's structure can be represented by the SMILES notation: OC1=CC=CC=C1C(OC2)=N[C@H]2CC3=CC=CC=C3 .
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or improved stability.
The biological activity of phenolic compounds is well-documented, and 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-phenol is no exception. Compounds with similar structures often exhibit:
Research into the specific biological effects of this compound is ongoing, focusing on its potential therapeutic applications.
The synthesis of 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-phenol can be achieved through several methods:
Each method offers different advantages in terms of yield and purity.
Phenol derivatives play significant roles in various fields:
The specific applications of 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-phenol are still being explored but show promise in medicinal chemistry.
Interaction studies involving 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-phenol typically focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects:
Such studies are crucial for assessing the viability of this compound as a therapeutic agent.
Several compounds share structural similarities with 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-phenol. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
4-Hydroxybenzaldehyde | C7H6O2 | Simple structure; used in organic synthesis |
Benzophenone | C13H10O | Known for UV filtering properties |
2-Aminophenol | C6H7NO | Exhibits different biological activities; used in dye manufacturing |
The uniqueness of 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-phenol lies in its dual functionality as both a phenolic compound and an oxazole derivative. This duality may enhance its biological activity compared to simpler phenolic compounds or those lacking the oxazole moiety.